BTF Boosts Ternary PCE by +14% vs. Binary J71:ITIC Baseline via Simultaneous Vₒc, Jₛc, and FF Enhancement
Incorporation of 10 wt% BTF into a J71:ITIC binary active layer elevates the champion power conversion efficiency (PCE) from 10.79% (binary control) to 12.35% (ternary), representing a +14.5% relative improvement. This gain is driven by concurrent increases in open-circuit voltage (Vₒc: 0.941 → 0.952 V), short-circuit current density (Jₛc: 17.22 → 18.48 mA·cm⁻²), and fill factor (FF: 66.53 → 70.03%) [1]. The enhanced Vₒc is attributed to BTF's higher-lying LUMO (–3.67 eV) relative to ITIC (–3.84 eV), while improved Jₛc arises from complementary absorption in the 320–550 nm range and more balanced charge transport [1].
| Evidence Dimension | Ternary vs. binary PCE (J71:ITIC host system) |
|---|---|
| Target Compound Data | PCE = 12.35% (avg. 12.14 ± 0.22%), Vₒc = 0.952 V, Jₛc = 18.48 mA·cm⁻², FF = 70.03% |
| Comparator Or Baseline | Binary J71:ITIC (0 wt% BTF): PCE = 10.79% (avg. 10.61 ± 0.23%), Vₒc = 0.941 V, Jₛc = 17.22 mA·cm⁻², FF = 66.53% |
| Quantified Difference | ΔPCE = +1.56 percentage points (+14.5% relative); ΔVₒc = +11 mV; ΔJₛc = +1.26 mA·cm⁻²; ΔFF = +3.50 percentage points |
| Conditions | Inverted device architecture ITO/ZnO/active layer/MoO₃/Ag; active layer spin-coated from chloroform, thickness ~130 nm, thermal annealing at 110 °C for 3 min; J–V measured under AM 1.5G (100 mW·cm⁻²) [1]. |
Why This Matters
For procurement decisions, this direct head-to-head data demonstrates that adding BTF as a third component delivers a statistically robust, multi-parameter device improvement over the industry-standard J71:ITIC binary, making it a high-value additive for ternary OPV optimization.
- [1] Y. Ma, X. Zhou, D. Cai, Q. Tu, W. Ma and Q. Zheng, Mater. Horiz., 2020, 7, 117–124. DOI: 10.1039/C9MH00993K. View Source
